molecular formula C20H21FN6O B2560140 4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine CAS No. 2415452-72-9

4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine

Cat. No.: B2560140
CAS No.: 2415452-72-9
M. Wt: 380.427
InChI Key: QNBGLJJUHSVQMY-UHFFFAOYSA-N
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Description

4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally, the pyrimidine ring is introduced. Common reagents used in these reactions include arylhydrazines, diketones, and various catalysts such as transition metals .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-13-16(14(2)25-24-13)20(28)27-10-8-26(9-11-27)19-17(21)18(22-12-23-19)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBGLJJUHSVQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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